Spectroscopic Data of Ethyl 3-bromobut-3-enoate: An In-depth Technical Guide
Spectroscopic Data of Ethyl 3-bromobut-3-enoate: An In-depth Technical Guide
This technical guide provides a detailed analysis of the spectroscopic data for Ethyl 3-bromobut-3-enoate, a valuable synthetic intermediate. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Where direct experimental data is not publicly available, this guide leverages established spectroscopic principles and comparative data from analogous structures to provide a robust predictive analysis, empowering researchers to identify and characterize this molecule with confidence.
Molecular Structure and Spectroscopic Overview
Ethyl 3-bromobut-3-enoate possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of an ethyl ester, a carbon-carbon double bond (alkene), and a vinyl bromide all contribute to its characteristic spectral features. Understanding the interplay of these groups is paramount for accurate spectral interpretation.
Chemical Structure:
-
Ethyl Ester: This group will be identified by characteristic signals in both NMR and IR spectroscopy. In ¹H NMR, we expect to see a quartet and a triplet for the ethyl group. The carbonyl (C=O) stretch will be a prominent feature in the IR spectrum.
-
Vinyl Bromide: The geminal protons on the C=C double bond will exhibit distinct chemical shifts in the ¹H NMR spectrum. The presence of the bromine atom will significantly influence the chemical shift of the adjacent vinylic proton and the carbon to which it is attached.
-
α,β-Unsaturated System: The conjugation of the C=C double bond with the carbonyl group of the ester will affect the chemical shifts in the NMR spectra and the frequency of the C=O and C=C stretching vibrations in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Ethyl 3-bromobut-3-enoate, both ¹H and ¹³C NMR will provide invaluable information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Predictive Analysis
While a publicly available experimental spectrum for Ethyl 3-bromobut-3-enoate is not readily found, we can predict the ¹H NMR spectrum with a high degree of confidence based on established chemical shift principles and data from analogous compounds.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~ 1.3 | Triplet | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl ester are coupled to the adjacent methylene protons, resulting in a triplet. This is a standard region for ethyl ester methyl groups. |
| ~ 3.4 | Singlet | 2H | -C(Br)-CH₂ -C(O)- | These methylene protons are adjacent to a carbonyl group and a quaternary vinylic carbon, leading to a downfield shift. The lack of adjacent protons results in a singlet. |
| ~ 4.2 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are coupled to the methyl protons, appearing as a quartet. |
| ~ 5.9 | Singlet | 1H | H ₂C=C(Br)- | One of the geminal vinylic protons. Its chemical shift is influenced by the geminal bromine atom. Protons on a vinyl group (CH2=CHBr) are in different chemical environments and are expected to show two distinct signals.[1] |
| ~ 6.1 | Singlet | 1H | H ₂C=C(Br)- | The other geminal vinylic proton. The two vinylic protons are diastereotopic and are expected to have slightly different chemical shifts. |
Expert Insights: The prediction of two distinct singlets for the terminal vinyl protons is based on the principle that geminal protons on a substituted alkene are often chemically non-equivalent. The degree of their non-equivalence and their coupling constant would depend on the specific geometry and electronic environment. In vinyl bromide itself, the two geminal protons are distinct.[1] Vinylic protons generally resonate in the range of 6-7 ppm.[2]
¹³C NMR Spectroscopy: A Predictive Analysis
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~ 14 | -O-CH₂-CH₃ | Typical chemical shift for the methyl carbon of an ethyl ester. |
| ~ 40 | -C(Br)-CH₂ -C(O)- | The methylene carbon is deshielded by the adjacent carbonyl group. |
| ~ 61 | -O-CH₂ -CH₃ | Standard chemical shift for the methylene carbon of an ethyl ester. |
| ~ 125 | C H₂=C(Br)- | The terminal sp² carbon of the vinyl bromide. For α,β-unsaturated carbonyl compounds, the chemical shifts of the olefinic carbons are of interest.[3][4] |
| ~ 130 | CH₂=C (Br)- | The sp² carbon bearing the bromine atom is expected to be significantly downfield. |
| ~ 168 | -C (O)-O- | The carbonyl carbon of the α,β-unsaturated ester. The carbonyl carbon of esters typically appears in the 155-175 ppm range.[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 3-bromobut-3-enoate will be dominated by absorptions from the ester and alkene moieties.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Causality and Field Insights |
| ~ 3100-3000 | Medium | =C-H | Stretching | These absorptions are characteristic of C-H bonds on an sp² hybridized carbon (alkene). |
| ~ 2980-2850 | Medium | C-H | Stretching | These bands arise from the C-H stretching vibrations of the ethyl and methylene groups. |
| ~ 1725-1710 | Strong | C=O (Ester) | Stretching | The carbonyl stretch of an α,β-unsaturated ester is typically found at a lower frequency than that of a saturated ester (1750-1735 cm⁻¹) due to conjugation.[6][7] |
| ~ 1630 | Medium | C=C (Alkene) | Stretching | The C=C stretching vibration of the vinyl bromide. |
| ~ 1300-1000 | Strong | C-O (Ester) | Stretching | Esters show two characteristic C-O stretching bands.[6][8] |
| ~ 650-550 | Medium-Strong | C-Br | Stretching | The C-Br stretching vibration is typically observed in this region of the fingerprint part of the spectrum. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Expected Fragmentation Pattern:
The mass spectrum of Ethyl 3-bromobut-3-enoate will be characterized by the presence of two molecular ion peaks of almost equal intensity, separated by two mass units (M⁺ and M+2), which is the characteristic isotopic signature of a bromine-containing compound (⁷⁹Br and ⁸¹Br isotopes are in a roughly 1:1 ratio).[9][10]
Key Expected Fragments:
| m/z | Fragment Ion | Fragmentation Pathway |
| 192/194 | [M]⁺ | Molecular ion |
| 147/149 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
| 119/121 | [M - COOCH₂CH₃]⁺ | Loss of the entire ester group |
| 113 | [M - Br]⁺ | Loss of a bromine radical |
| 45 | [OCH₂CH₃]⁺ | Ethoxy fragment |
| 29 | [CH₂CH₃]⁺ | Ethyl fragment |
Expert Insights: The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group.[11] For bromo-compounds, the loss of the bromine atom is a common fragmentation pathway. The relative abundance of these fragments will depend on their stability.
Experimental Protocols
While specific experimental procedures for obtaining the spectra of Ethyl 3-bromobut-3-enoate are not detailed in the readily available literature, standard protocols for NMR, IR, and MS analysis would be employed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 3-bromobut-3-enoate in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
IR Spectroscopy Protocol
-
Sample Preparation: Place a drop of neat liquid Ethyl 3-bromobut-3-enoate between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of Ethyl 3-bromobut-3-enoate in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify the major fragment ions.
Logical Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the spectroscopic characterization of Ethyl 3-bromobut-3-enoate.
Caption: Workflow for the spectroscopic characterization.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 3-bromobut-3-enoate. By combining fundamental principles of spectroscopy with comparative data from related molecules, a detailed and predictive analysis of its NMR, IR, and MS spectra has been presented. This information serves as a valuable resource for scientists engaged in the synthesis, identification, and application of this important chemical intermediate, enabling them to proceed with a clear understanding of its spectroscopic characteristics.
References
-
The Good Scents Company. ethyl 3-butenoate. [Link]
-
PubChem. Ethyl 3-bromo-3-methylbutanoate. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]
-
Canadian Science Publishing. 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. [Link]
-
Brainly. How many signals would you expect to find in the 1H NMR spectrum of vinyl bromide? [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
The Royal Society of Chemistry. α,β-unsaturated esters. [Link]
-
PubChem. 3-(Ethoxycarbonyl)but-3-enoic acid. [Link]
-
ResearchGate. Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. [Link]
-
ResearchGate. 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. [Link]
-
AIP Publishing. NMR Spectra of Vinyl Chloride and the Chloroethylenes. [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Sci-Hub. 13 C nuclear magnetic resonance of mono‐and dihydroxy saturated and unsaturated fatty methyl esters. [Link]
-
ResearchGate. IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in... [Link]
-
YouTube. Fragmentation in Mass Spectrometry. [Link]
-
Doc Brown's Chemistry. infrared spectrum of ethyl ethanoate. [Link]
-
NMR Spectroscopy. Understand NMR with simple molecules, Ethyl (E)-2-butenoate. [Link]
-
Steffen's Chemistry Pages. 13C chemical shifts. [Link]
-
Organic Chemistry Portal. Vinyl bromide synthesis by bromination or substitution. [Link]
-
Chemistry LibreTexts. 12.2: Predicting A 1H-NMR Spectrum from the Structure. [Link]
-
Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
Doc Brown's Chemistry. Mass spectrum of 1-bromo-2-methylpropane. [Link]
-
NIST WebBook. Propanoic acid, 3-bromo-2-oxo-, ethyl ester. [Link]
-
Pressbooks. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]
-
FooDB. Showing Compound Ethyl 3-oxobutanoate (FDB003241). [Link]
-
YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Link]
-
Chemistry LibreTexts. 11.8: Infrared Spectroscopy. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chem.libretexts.org [chem.libretexts.org]
